molecular formula C4H7ClO B124287 Isobutyryl chloride CAS No. 79-30-1

Isobutyryl chloride

Cat. No. B124287
CAS RN: 79-30-1
M. Wt: 106.55 g/mol
InChI Key: DGMOBVGABMBZSB-UHFFFAOYSA-N
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Patent
US05734063

Procedure details

To a dispersion of p-iodoaniline (219.0 g, 1 mol) in acetonitrile(1000 ml) was added pyridine (81.0 ml, 1 mol). Isobutyryl chloride (100.5 ml, 1 mol) was added dropwise to the mixture over 1 hour in an ice bath. The mixture was further stirred for one hour following the addition of isobutyryl chloride and to the mixture was added water (3000 ml). Precipitated crystalline solids were collected by filtration to give N-(4-iodophenyl)isobutyramide (281.7 g, Yield: 97%).
Quantity
219 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3000 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.N1C=CC=CC=1.[C:15](Cl)(=[O:19])[CH:16]([CH3:18])[CH3:17].O>C(#N)C>[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:15](=[O:19])[CH:16]([CH3:18])[CH3:17])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
219 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
81 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
100.5 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Four
Name
Quantity
3000 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was further stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Precipitated crystalline solids were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)NC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 281.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.